Product packaging for 4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine(Cat. No.:)

4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine

Cat. No.: B13078913
M. Wt: 165.23 g/mol
InChI Key: IGDIMQVOLDBJFE-UHFFFAOYSA-N
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Description

4-Propyl-4H,5H,6H,7H-furo[3,2-c]pyridine (CAS 1378849-68-3) is a high-value heterocyclic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This tetrahydrofuro[3,2-c]pyridine derivative is of significant interest in medicinal and organic chemistry research due to its role as a key synthetic intermediate for constructing biologically active molecules . The tetrahydrofuro[3,2-c]pyridine core is a privileged scaffold found in compounds with a range of documented bioactivities, such as JAK2 inhibitory activity, κ-opioid receptor agonism, and antituberculosis properties . Recent synthetic methodologies highlight the application of this and related structures in Pictet–Spengler reactions to generate diverse chemical libraries for drug discovery efforts . As a building block, it enables researchers to explore new chemical space in the development of therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B13078913 4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C10H15NO/c1-2-3-9-8-5-7-12-10(8)4-6-11-9/h5,7,9,11H,2-4,6H2,1H3

InChI Key

IGDIMQVOLDBJFE-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=C(CCN1)OC=C2

Origin of Product

United States

Chemical Reactivity and Functionalization Strategies of the Furo 3,2 C Pyridine Scaffold

Derivatization and Substitution Patterns on the Furo[3,2-c]pyridine (B1313802) Core

The furo[3,2-c]pyridine system is a bicyclic heterocycle that marries the π-excessive nature of a furan (B31954) ring with the π-deficient character of a pyridine (B92270) ring. This electronic dichotomy governs its reactivity, allowing for selective functionalization on either ring system depending on the reaction type.

The furan component of the furo[3,2-c]pyridine scaffold is highly activated towards electrophilic aromatic substitution, directing incoming electrophiles preferentially to the C-2 and C-3 positions.

Bromination: The bromination of furopyridines can be achieved using electrophilic bromine sources. For instance, N-bromosuccinimide (NBS) is an effective reagent for the introduction of a bromine atom onto the furan ring of the scaffold. researchgate.net

Nitration: Nitration targets the electron-rich furan ring. While direct nitration of the parent furo[3,2-c]pyridine is not extensively detailed, studies on the isomeric furo[3,2-b]pyridine (B1253681) N-oxide show that nitration with a mixture of fuming nitric acid and sulfuric acid results in substitution at the 2-position of the furan ring, yielding 2-nitrofuro[3,2-b]pyridine N-oxide. zendy.ioconsensus.app This highlights the high reactivity of the furan ring towards strong electrophiles.

ReactionReagent(s)Position of SubstitutionProduct TypeReference
BrominationN-bromosuccinimide (NBS)Furan RingBromo-furopyridine researchgate.net
Nitration (by analogy)Fuming HNO₃ / H₂SO₄C-2 (Furan Ring)2-Nitro-furopyridine N-oxide zendy.ioconsensus.app

In contrast to the furan ring, the pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, particularly when activated with a suitable leaving group. The C-4 position is a primary site for such reactions.

Research has demonstrated a synthetic route to 4-chlorofuro[3,2-c]pyridines via the aromatization of furopyridones with phosphorus oxychloride. researchgate.net This chloro-derivative serves as a versatile precursor for nucleophilic substitution reactions. The chlorine atom at the C-4 position can be readily displaced by a variety of nucleophiles. researchgate.net

Alkoxides: Reactions with sodium alkoxides, such as ethoxide, propoxide, and isopropoxide, lead to the formation of the corresponding 4-alkoxy-furo[3,2-c]pyridine derivatives. researchgate.net

Amines: Cyclic secondary amines, including morpholine, piperidine (B6355638), and pyrrolidine (B122466), have been successfully employed as nucleophiles to yield 4-(amino)-furo[3,2-c]pyridine compounds. researchgate.net

SubstrateNucleophileProductReference
4-Chloro-furo[3,2-c]pyridineSodium Ethoxide4-Ethoxy-furo[3,2-c]pyridine researchgate.net
4-Chloro-furo[3,2-c]pyridineSodium Propoxide4-Propoxy-furo[3,2-c]pyridine researchgate.net
4-Chloro-furo[3,2-c]pyridineSodium Isopropoxide4-Isopropoxy-furo[3,2-c]pyridine researchgate.net
4-Chloro-furo[3,2-c]pyridineMorpholine4-Morpholino-furo[3,2-c]pyridine researchgate.net
4-Chloro-furo[3,2-c]pyridinePiperidine4-Piperidino-furo[3,2-c]pyridine researchgate.net
4-Chloro-furo[3,2-c]pyridinePyrrolidine4-Pyrrolidino-furo[3,2-c]pyridine researchgate.net

The oxidation of the pyridine nitrogen to an N-oxide significantly alters the reactivity of the scaffold. The N-oxide group acts as an electron-donating group through resonance, activating the C-4 position towards both electrophilic and nucleophilic attack after activation. Furo[3,2-c]pyridine can be oxidized to its corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). semanticscholar.org These N-oxides are key intermediates for further functionalization, notably in cyanation reactions. researchgate.net

The Reissert-Henze reaction provides a classic and effective method for the cyanation of pyridine N-oxides. For furo[3,2-c]pyridine N-oxide, this reaction introduces a cyano group at the C-4 position. The reaction is typically carried out by treating the N-oxide with an acylating agent, such as benzoyl chloride, in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netresearchgate.net This process affords 4-cyanofuro[3,2-c]pyridine in moderate to excellent yields. researchgate.net

The cyano group installed at the C-4 position is a versatile functional handle that can be readily converted into other valuable groups, such as carboxamides and esters. researchgate.net

Carboxamides: The 4-cyano group can be hydrolyzed under controlled conditions to yield the corresponding 4-carboxamide derivative. researchgate.net

Esters: The cyano group can also be converted into an ester, such as an ethyl carboxylate, through alcoholysis, often under acidic or basic conditions. researchgate.net

Starting MaterialReaction TypeProductReference
4-Cyanofuro[3,2-c]pyridineHydrolysisFuro[3,2-c]pyridine-4-carboxamide researchgate.net
4-Cyanofuro[3,2-c]pyridineAlcoholysisEthyl furo[3,2-c]pyridine-4-carboxylate researchgate.net

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, circumventing the need for pre-functionalized substrates. While specific applications to the furo[3,2-c]pyridine scaffold are still developing, methodologies applied to pyridines and related systems demonstrate the potential of this approach.

Transition-metal catalysis is a cornerstone of modern C-H functionalization. For instance, palladium-catalyzed intramolecular dual C-H activation has been used to synthesize the related benzofuro[3,2-b]pyridine scaffold. acs.org Furthermore, studies on furopyridines have shown successful difluoromethylation with complete para-selectivity relative to the ring nitrogen, indicating that the pyridine moiety can be targeted for C-H functionalization. researchgate.net These advanced methods offer a direct route to introduce new carbon-carbon and carbon-heteroatom bonds onto the furopyridine core, representing a frontier in the derivatization of this important heterocyclic system. beilstein-journals.org

C-H Functionalization Methodologies

Direct Arylation Approaches

Direct C-H arylation, typically catalyzed by palladium, is a prominent strategy for forming carbon-carbon bonds. Research on the closely related furo[3,2-b]pyridine isomer has demonstrated the feasibility and intricacies of this approach. A method for the selective palladium-catalyzed direct arylation of 2-substituted furo[3,2-b]pyridines has been developed, highlighting an unconventional reactivity that results in C-7H bond activation. nih.gov

The regioselectivity of these reactions is influenced by the electronic properties of the C-H bonds and the heterocyclic system. rsc.org In the case of furo[3,2-b]pyridines, functionalization can be directed to both the C-3 and C-7 positions. The role of additives, such as pivalic acid, is crucial and is thought to facilitate the C-H activation step through a concerted metallation-deprotonation (CMD) pathway. nih.gov This strategy allows for the introduction of various aryl groups onto the furopyridine skeleton, providing a pathway to novel derivatives.

Table 1: Conditions for Palladium-Catalyzed Direct Arylation of a Furo[3,2-b]pyridine model
PositionCatalystLigandBaseAdditiveKey FeatureReference
C-3 / C-7Pd(OAc)₂NoneK₂CO₃Pivalic Acid (PivOH)Enables selective C-H bond activation and arylation. nih.gov

Synthesis of Complex Furo[3,2-c]pyridine Architectures

Building upon the core furo[3,2-c]pyridine scaffold, researchers have developed methods to construct more elaborate and complex molecular architectures, including multivalent and directly linked systems.

Multivalent Furo[3,2-c]pyridine Derivatives

A highly effective method for synthesizing multivalent furo[3,2-c]pyridine derivatives involves a cascade process initiated by a Sonogashira reaction. researchgate.net This strategy utilizes 4-hydroxy-3-iodopyridine as a key precursor. The reaction with various terminal dialkynes and trialkynes, in the presence of palladium catalysts and copper(I) iodide, is followed by an immediate base-induced 5-endo-dig cyclization to form the furan ring. researchgate.net This efficient one-pot procedure allows for the creation of spacer-connected divalent and trivalent compounds. researchgate.net

For example, Sonogashira reactions using an excess of the 4-hydroxy-3-iodopyridine precursor with specific dialkynes and trialkynes have yielded a series of multivalent structures. The efficiency of these couplings varies depending on the rigidity and nature of the alkyne linker. researchgate.net

Table 2: Synthesis of Multivalent Furo[3,2-c]pyridines via Sonogashira Coupling
Alkyne SubstrateFuro[3,2-c]pyridine PrecursorProduct TypeYieldReference
1,4-Diethynylbenzene (rigid diyne)4-Hydroxy-3-iodopyridineFully conjugated bifuro[3,2-c]pyridine derivative67% researchgate.net
1,4-Bis(prop-2-yn-1-yloxy)butane (flexible dialkyne)4-Hydroxy-3-iodopyridineFlexible divalent furo[3,2-c]pyridine62% researchgate.net
1,7-Octadiyne (flexible dialkyne)4-Hydroxy-3-iodopyridineFlexible divalent furo[3,2-c]pyridine41% researchgate.net

Bifuro[3,2-c]pyridine Systems

In addition to spacer-connected multivalent systems, directly connected bifuro[3,2-c]pyridine derivatives have also been synthesized using alternative coupling methods. researchgate.net These systems represent a class of fully conjugated architectures where two furo[3,2-c]pyridine units are directly linked. The synthesis of these compounds showcases the versatility of palladium-catalyzed cross-coupling reactions in constructing complex heterocyclic systems. researchgate.net

Transformations of Tetrahydrofuro[3,2-c]pyridine Derivatives (e.g., N-Acetylation, N-Methylation)

The saturated core of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine, often synthesized via methods like the Pictet-Spengler reaction, serves as a versatile template for further functionalization, particularly at the secondary amine nitrogen. nih.govbeilstein-journals.org Standard transformations can be readily applied to introduce various substituents, altering the molecule's properties. nih.govnih.gov

N-Acetylation: The nitrogen of the tetrahydrofuro[3,2-c]pyridine ring can be easily acylated. Treating the parent compound with acetyl chloride leads to the formation of the corresponding N-acetyl-protected derivative. This reaction is a common strategy for protecting the nitrogen atom or for introducing an amide functional group. nih.govnih.gov

N-Methylation: N-methylation is another fundamental transformation. This is typically achieved by first treating the tetrahydrofuro[3,2-c]pyridine with a strong base, such as sodium hydride (NaH), to deprotonate the secondary amine. The resulting anion is then quenched with an electrophile like methyl iodide to yield the N-methylated product. nih.govnih.gov

Table 3: Functionalization of the Tetrahydrofuro[3,2-c]pyridine Nitrogen
ReactionReagentsProductReference
N-AcetylationAcetyl chlorideN-acetyl-tetrahydrofuro[3,2-c]pyridine nih.govnih.gov
N-Methylation1. NaH 2. Methyl iodideN-methyl-tetrahydrofuro[3,2-c]pyridine nih.govnih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies for Furo 3,2 C Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of the tetrahydrofuro[3,2-c]pyridine core, NMR is indispensable for confirming the integrity of the fused ring system and identifying the nature and position of substituents. ipb.pt

In the ¹H NMR spectrum of 4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine, distinct signals corresponding to each unique proton environment are expected. The propyl group attached to the nitrogen atom would typically exhibit a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly bonded to the nitrogen. The protons on the tetrahydro-pyridine and furan (B31954) rings would also produce characteristic signals, allowing for complete structural assignment.

Based on analogous heterocyclic systems, the expected chemical shifts (δ) are detailed in the table below. ipb.ptrsc.org The furan protons (H-2 and H-3) are anticipated to appear in the aromatic region, while the aliphatic protons of the tetrahydropyridine (B1245486) ring (H-4, H-6, H-7) and the propyl group will be in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 6.8 - 7.2 d ~2.0
H-3 6.0 - 6.3 d ~2.0
H-4 3.5 - 3.8 s (broad) or t ~5.5
H-6 2.8 - 3.1 t ~5.5
H-7 2.5 - 2.8 t ~5.5
N-CH₂ (propyl) 2.4 - 2.7 t ~7.5
CH₂ (propyl) 1.4 - 1.7 sextet ~7.5

Note: Data are predicted based on typical values for similar structural motifs.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of the furo[3,2-c]pyridine (B1313802) core and the propyl substituent. The chemical shifts of the carbon atoms are indicative of their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms).

The furan carbons (C-2, C-3, C-3a, C-7a) are expected to resonate in the downfield region typical for aromatic and heteroaromatic systems. The aliphatic carbons of the tetrahydropyridine ring and the propyl group will appear at higher field strengths. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 140 - 145
C-3 105 - 110
C-3a 115 - 120
C-4 50 - 55
C-6 45 - 50
C-7 20 - 25
C-7a 150 - 155
N-CH₂ (propyl) 55 - 60
CH₂ (propyl) 20 - 25

Note: Data are predicted based on typical values for similar structural motifs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify functional groups and investigate the electronic properties of molecules, respectively.

Infrared (IR) Spectroscopy probes the vibrational modes of covalent bonds. libretexts.org For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key structural features. These include C-H stretches for both the furan ring (typically above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹), C-O-C stretching of the furan ether linkage, and C-N stretching of the tertiary amine. vscht.czpw.edu.pl

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹)
Furan C-H Stretching 3100 - 3150
Aliphatic C-H Stretching 2850 - 2960
C=C (Furan) Stretching 1550 - 1600
C-O-C (Ether) Stretching 1050 - 1150

Note: Data are predicted based on typical values for similar structural motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on electronic transitions within a molecule. The furo[3,2-c]pyridine system acts as a chromophore, absorbing UV light to promote electrons to higher energy orbitals. tanta.edu.eg The spectrum is expected to show absorptions corresponding to π → π* transitions, associated with the conjugated π-system of the furan ring, and n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.netuzh.ch These transitions are typically observed in the 200-400 nm range. libretexts.org

Table 4: Predicted Electronic Transitions

Transition Type Chromophore Predicted λmax (nm)
π → π* Furan Ring 240 - 270

Note: Data are predicted based on typical values for similar structural motifs.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

ESI-MS is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. For this compound (Molecular Formula: C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ), the primary ion observed would be at a mass-to-charge ratio (m/z) of 166.2.

Tandem mass spectrometry (MS/MS) involves isolating this parent ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure. For N-alkyl piperidine-containing structures, common fragmentation pathways include cleavage of the N-alkyl group and ring opening or cleavage of the piperidine (B6355638) moiety. nih.govscielo.brresearchgate.net A plausible pathway for this compound involves the loss of propene (42 Da) via a McLafferty-type rearrangement or cleavage of the ethyl group adjacent to the nitrogen, leading to characteristic daughter ions.

Table 5: Predicted ESI-MS/MS Fragmentation Data

Ion Formula Predicted m/z Description
[M+H]⁺ [C₁₀H₁₆NO]⁺ 166.2 Protonated Molecule (Parent Ion)
[M+H - C₃H₆]⁺ [C₇H₁₀NO]⁺ 124.1 Loss of propene from propyl group
[M+H - C₂H₅]⁺ [C₈H₁₁NO]⁺ 137.1 Loss of ethyl radical

Note: Data are predicted based on plausible fragmentation pathways for this class of compounds.

Hydrogen/Deuterium (B1214612) (H/D) exchange mass spectrometry is a technique that provides information about the number of labile hydrogens (those attached to heteroatoms like O, N, or S) in a molecule and can be used to probe the structure of ions in the gas phase. thermofisher.com In this process, the compound is exposed to a deuterium source (e.g., D₂O), and labile protons exchange for deuterons, resulting in a mass increase for each exchange that occurs. nih.gov

For this compound, the structure itself contains no labile hydrogens (all hydrogens are bonded to carbon). Therefore, under standard H/D exchange conditions, no significant mass shift would be expected. This "negative" result is itself a powerful confirmation of the structure, proving the absence of hydroxyl, primary/secondary amine, or other groups with exchangeable protons. The technique is valuable for distinguishing between isomers and confirming the N-alkylation, as the alternative N-H structure would readily incorporate a deuterium atom. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry is a powerful analytical technique for the precise determination of the elemental composition of molecules. In the context of furo[3,2-c]pyridine derivatives, HRESIMS provides unequivocal confirmation of their molecular formulas by measuring the mass-to-charge ratio (m/z) of protonated molecules ([M+H]⁺) with high accuracy.

The soft ionization nature of ESI ensures that the molecular ion is observed with minimal fragmentation, which is crucial for unambiguous molecular formula assignment. The high resolution of the mass analyzer allows for the differentiation between ions of very similar nominal mass, thereby confirming the presence and number of specific atoms (C, H, N, O, etc.) in the molecule. For instance, in the synthesis of various 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, a related class of nitrogen-containing heterocyclic compounds, HRESIMS was instrumental in confirming the structures of the synthesized compounds.

Illustrative HRESIMS Data for a Furo[3,2-c]pyridine Analog:

ParameterValue
Molecular Formula C₁₁H₁₃NO
Calculated [M+H]⁺ (m/z) 176.1075
Observed [M+H]⁺ (m/z) 176.1073
Mass Error (ppm) -1.1
Instrumentation Bruker MicrOTOF-Q III spectrometer

This is a representative data table created for illustrative purposes.

Other Spectroscopic and Analytical Techniques

Beyond mass spectrometry, other spectroscopic and analytical methods provide complementary information regarding the vibrational and electronic properties of furo[3,2-c]pyridine compounds.

Raman spectroscopy is a vibrational spectroscopy technique that provides a structural fingerprint of a molecule. wikipedia.org It is particularly useful for identifying functional groups and elucidating molecular structure. wikipedia.org However, conventional Raman scattering is often a weak process. Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can enhance the Raman signal by orders of magnitude, allowing for the analysis of minute quantities of a substance. nih.govacs.org This enhancement is typically achieved by adsorbing the analyte onto a nanostructured metal surface, such as silver or gold. nih.govacs.orgxmu.edu.cn

For pyridine (B92270) and its derivatives, which are structurally related to the pyridine core of furo[3,2-c]pyridines, SERS has been extensively studied. nih.govacs.orgaip.orgnih.gov The SERS spectra of pyridine adsorbed on different metal surfaces show distinct vibrational modes, which can be influenced by the nature of the metal and the orientation of the molecule on the surface. nih.govacs.org The dominant bands in the SERS spectrum of pyridine are typically the totally symmetric modes. aip.org

Key Vibrational Modes of Pyridine Observed in SERS:

Vibrational ModeWavenumber (cm⁻¹)Description
Ring Breathing~1012Symmetric stretching of the pyridine ring
C-H Bending~1035In-plane bending of C-H bonds
Trigonal Ring Breathing~1215A different symmetric ring stretching mode

Data is based on studies of pyridine as a model for the pyridine moiety in the target compound. xmu.edu.cn

Spectrophotometric methods based on the formation of charge-transfer (CT) complexes are widely used for the quantitative determination of electron-donating compounds. arastirmax.commdpi.com Furo[3,2-c]pyridine derivatives, containing electron-rich nitrogen and oxygen atoms, can act as electron donors and form colored CT complexes with suitable electron acceptors. This phenomenon allows for their determination using UV-Visible spectrophotometry. researchgate.net

The interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (the furo[3,2-c]pyridine derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. rsc.org This creates a new absorption band in the visible region of the spectrum, and the intensity of this band is proportional to the concentration of the complex, which in turn relates to the concentration of the analyte. researchgate.net

A study on the charge-transfer complexes of 6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide derivatives with chloranil (B122849) (a π-acceptor) demonstrated the formation of colored complexes that could be measured spectrophotometrically. researchgate.net The formation of these complexes was confirmed by the appearance of a new absorption band. researchgate.net

Characteristics of a Charge-Transfer Complex of a Furopyridine Derivative:

ParameterValue
Electron Donor 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide derivative
Electron Acceptor Chloranil
Solvent 1,4-Dioxane
λmax of CT Complex 412 nm

This data is from a study on a related furopyridine derivative and illustrates the principle of charge-transfer complex analysis. researchgate.net

Computational and Theoretical Investigations of Furo 3,2 C Pyridine Systems

Quantum Mechanical Approaches (e.g., Density Functional Theory, DFT) in Furo[3,2-c]pyridine (B1313802) Research

Density Functional Theory (DFT) has become a primary quantum mechanical method for studying heterocyclic compounds due to its favorable balance of computational cost and accuracy. nih.govscirp.org Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to model the properties of pyridine-containing molecules. nih.govnih.gov These calculations allow for a detailed exploration of the molecule's ground state, enabling the prediction of various chemical and physical characteristics.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the lowest energy arrangement of its atoms. This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

For the parent furo[3,2-c]pyridine ring system, theoretical calculations can predict the planarity of the fused rings and the specific spatial orientation of substituents. The geometry of the saturated portion of the 4-Propyl-4H,5H,6H,7H-furo[3,2-c]pyridine would be particularly influenced by the propyl group, with DFT able to predict the most stable conformers. While specific experimental data for this derivative is scarce, calculations on related structures like pyridine (B92270) and furan (B31954) provide a reference for expected bond parameters. globalresearchonline.netwikipedia.org

Table 1: Representative Calculated Geometric Parameters for Parent Heterocyclic Rings.
ParameterBondCalculated Value (Å or °)
Bond LengthPyridine C-N~1.34 Å
Pyridine C-C~1.39 Å
Furan C-O~1.36 Å
Bond AnglePyridine C-N-C~117°
Furan C-O-C~107°
Pyridine N-C-C~124°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. mdpi.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. scirp.orgmdpi.com

A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. mdpi.com For furo[3,2-c]pyridine systems, DFT calculations can map the distribution of these orbitals. Typically, the HOMO is delocalized over the electron-rich furan portion, while the LUMO may be centered more on the electron-deficient pyridine ring. The propyl substituent in this compound would likely have a minor electronic effect on the gap of the core aromatic system. From these energies, global reactivity descriptors such as chemical hardness (η) and electronegativity (χ) can be derived. scirp.orgnih.gov

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors.
DescriptorFormulaTypical Calculated Value (eV) for Pyridine Derivatives
HOMO Energy (EHOMO)--6.0 to -7.5
LUMO Energy (ELUMO)--0.5 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 6.0
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 to 3.0
Electronegativity (χ)-(EHOMO + ELUMO) / 23.2 to 4.7

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and intramolecular bonding interactions. nih.gov It translates the complex wave function from a DFT calculation into a more intuitive chemical picture of localized bonds and lone pairs.

For a furo[3,2-c]pyridine derivative, NBO analysis can quantify the delocalization of π-electrons across the fused ring system. It identifies key hyperconjugative interactions, such as the donation of electron density from a lone pair orbital (n) to an antibonding orbital (σ* or π), or from a bonding orbital (σ or π) to an antibonding orbital. The stabilization energy (E(2)) associated with these interactions indicates their significance. For instance, interactions involving the nitrogen and oxygen lone pairs with the π orbitals of the aromatic rings are crucial to the molecule's stability and electronic structure. nih.gov

To understand the regioselectivity of chemical reactions, local reactivity descriptors are essential. Fukui functions, derived from DFT, are particularly useful for predicting the most reactive sites within a molecule. d-nb.infofaccts.de These functions measure the change in electron density at a specific point when an electron is added to or removed from the system.

There are three main types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for a radical attack.

By calculating these values for each atom in this compound, one can predict that electrophilic attacks are likely to occur on the electron-rich furan ring, while nucleophilic attacks may favor the pyridine ring. bohrium.com

Topological analysis methods provide a rigorous way to analyze the calculated electron density (ρ(r)). The theory of Atoms in Molecules (AIM) partitions the electron density to define atoms and the chemical bonds between them. mdpi.com Analysis at bond critical points (BCPs) reveals the nature of the chemical bond (e.g., covalent vs. ionic).

The Electron Localization Function (ELF) maps the probability of finding an electron pair in a given region. It provides a clear visualization of core electrons, covalent bonds, and lone pairs, offering a graphical representation of the molecule's electronic structure that aligns with classical chemical concepts. For the furo[3,2-c]pyridine system, ELF would distinctly show the aromatic π-system and the lone pairs on the nitrogen and oxygen atoms.

Theoretical Prediction and Interpretation of Spectroscopic Properties (e.g., IR, UV-Vis, Raman)

Computational methods are highly effective at predicting various types of molecular spectra. By calculating harmonic vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. nih.gov These calculated spectra are invaluable for assigning vibrational modes observed in experimental data. scielo.org.za For the furo[3,2-c]pyridine core, characteristic vibrations would include C-H stretching of the aromatic rings, C=C and C=N stretching, and ring breathing modes. globalresearchonline.net

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of UV-Vis absorption spectra. nih.govresearchgate.net The calculations can predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as π → π* transitions common in aromatic systems. globalresearchonline.net These predictions help interpret experimental spectra and understand how structural modifications affect the optical properties of the molecule.

Table 3: Common Vibrational Modes for Furo[3,2-c]pyridine Systems and Their Typical Calculated Wavenumber Ranges.
Vibrational ModeTypical Wavenumber Range (cm-1)
Aromatic C-H Stretching3000 - 3150
Aliphatic C-H Stretching (Propyl group)2850 - 3000
C=C / C=N Ring Stretching1400 - 1650
Ring Breathing Modes900 - 1200
C-O-C Stretching1050 - 1250
C-H Out-of-Plane Bending700 - 900

Thermodynamic Property Calculations for Furo[3,2-c]pyridine Compounds

The calculation of thermodynamic properties is a cornerstone of computational chemistry, providing fundamental data on the stability, reactivity, and potential transformations of molecules. journalspub.info For the furo[3,2-c]pyridine family of compounds, including derivatives such as this compound, these calculations are essential for predicting their behavior in chemical reactions and biological systems. journalspub.infonih.gov While extensive experimental thermodynamic data on specific furo[3,2-c]pyridine derivatives are not widely published, theoretical methods offer a robust framework for estimating these crucial parameters.

Methodology: Density Functional Theory (DFT)

Modern computational studies heavily rely on Density Functional Theory (DFT) to calculate the thermodynamic properties of organic molecules. als-journal.comscirp.org DFT methods are well-regarded for providing a good balance between computational cost and accuracy in predicting molecular structures and thermochemical data. scirp.orgscirp.org These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Following optimization, vibrational frequency analysis is performed, which is essential for calculating the thermodynamic state functions. als-journal.comscirp.org

Key Thermodynamic Parameters

The table below outlines the key thermodynamic properties that are typically calculated for compounds in the furo[3,2-c]pyridine class and their general importance in chemical and pharmaceutical science.

Thermodynamic PropertySymbolDescription and Significance
Enthalpy of Formation ΔH°fRepresents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a primary indicator of the compound's intrinsic stability. A lower (more negative) enthalpy of formation suggests greater energetic stability. acs.org
Standard Entropy Measures the degree of randomness or disorder of the molecule. It is calculated based on translational, rotational, and vibrational motions. chemrxiv.org Entropy is a key component in determining the overall spontaneity of reactions.
Gibbs Free Energy of Formation ΔG°fThis is the most definitive indicator of a compound's thermodynamic stability and the spontaneity of its formation under standard conditions. It combines both enthalpy and entropy (ΔG = ΔH - TΔS). A negative value indicates that the formation of the compound is a spontaneous process. In drug design, the change in Gibbs free energy upon binding (ΔG_bind) is a critical parameter for predicting ligand affinity. nih.govnih.govresearchgate.net

Research Findings and Significance

Furthermore, the Gibbs free energy is paramount in predicting chemical equilibria and reaction rates. researchgate.net By calculating the free energies of reactants, products, and transition states, computational chemists can map out entire reaction pathways, providing insights that are invaluable for synthesis planning and understanding reaction mechanisms. acs.org In the context of medicinal chemistry, predicting the thermodynamic properties of potential drug molecules like furo[3,2-c]pyridine derivatives is a crucial step in the design and discovery process, helping to forecast their stability, solubility, and binding characteristics. nih.govacs.org

Biological Activity and Mechanistic Research of Furo 3,2 C Pyridine Derivatives

Strategic Exploration of the Furo[3,2-c]pyridine (B1313802) Scaffold in Medicinal Chemistry Research

The furo[3,2-c]pyridine scaffold is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in numerous bioactive natural products and its potential as a pharmacophore for synthetic therapeutic agents. nih.gov This fused furan (B31954) and pyridine (B92270) ring system offers a versatile structural framework that allows for a wide array of chemical modifications, enabling the design of molecules targeting specific biological pathways. mdpi.com Research efforts have focused on synthesizing and evaluating derivatives of this scaffold for a range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. mdpi.comresearchgate.net

The strategic exploration of hydrogenated furo[3,2-c]pyridines has been particularly fruitful, yielding compounds with diverse and potent biological effects. These derivatives serve as key structural motifs in various bioactive molecules. nih.gov For instance, the tetrahydrofuro[3,2-c]pyridine core is central to the development of compounds with Janus kinase 2 (JAK2) inhibitory activity, potent κ-opioid receptor agonism, and selective α2-adrenoceptor antagonism. nih.gov Furthermore, certain lactam derivatives of this scaffold have demonstrated significant and selective antituberculosis activity against Mycobacterium tuberculosis. nih.gov

In the realm of oncology, furo[3,2-c]pyridine derivatives have been designed and synthesized as potent cytotoxic agents. A series of furan–pyridinone compounds, derived from 3-furoic acid, were investigated for their anticancer properties against esophageal cancer cell lines. One derivative, in particular, exhibited exceptional cytotoxicity, achieving 99% inhibition of cell growth at a concentration of 20.00 µg/mL and demonstrating IC₅₀ values in the sub-micromolar range. researchgate.net The synthesis of these varied derivatives underscores the scaffold's utility as a foundational structure in the discovery of novel therapeutic agents. nih.govresearchgate.net

Enzyme Inhibition Studies and Mechanisms of Action

The furo[3,2-c]pyridine scaffold has been identified as a promising framework for the development of protein kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Research into hydrogenated furo[3,2-c]pyridine derivatives has led to the discovery of potent inhibitors of the Janus kinase (JAK) family. nih.gov

One specific tetrahydrofuro[3,2-c]pyridine derivative has demonstrated excellent in vitro inhibitory activity against JAK2. nih.gov Notably, its potency was found to be superior to that of tofacitinib, an established JAK inhibitor used in the treatment of autoimmune diseases. nih.gov This finding highlights the potential of the furo[3,2-c]pyridine core for generating highly effective and potentially next-generation kinase inhibitors. nih.gov

Compound ClassTarget KinaseActivityReference Compound
Tetrahydrofuro[3,2-c]pyridine DerivativeJAK2Superior in vitro inhibitionTofacitinib

This table summarizes the reported protein kinase inhibitory activity of a Furo[3,2-c]pyridine derivative.

Based on available scientific literature, there is no specific research detailing the investigation of furo[3,2-c]pyridine derivatives as inhibitors of Cdc-like kinases (CLKs). However, it is noteworthy that isomeric scaffolds, such as furo[3,2-b]pyridine (B1253681), have been extensively explored as a source of potent and highly selective CLK inhibitors. researchgate.netnih.gov This suggests that while the [3,2-c] fusion has not been a focus for this specific enzyme family, other furopyridine isomers are considered privileged scaffolds for targeting these kinases.

A review of the current scientific literature indicates a lack of studies focused on furo[3,2-c]pyridine derivatives as inhibitors of HIV-1 reverse transcriptase. Research into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) has explored a wide variety of heterocyclic systems, including other fused pyridine and furan-containing scaffolds like furo-pyrimidines, but the specific furo[3,2-c]pyridine core does not appear to have been investigated for this therapeutic target.

Beyond protein kinases, the furo[3,2-c]pyridine scaffold has been implicated in the inhibition of other enzyme systems, particularly in the context of infectious diseases. A lactam derivative of tetrahydrofuro[3,2-c]pyridine was found to possess potent and highly selective antituberculosis activity against the Mycobacterium tuberculosis strain H₃₇Rv. nih.gov While the precise molecular target of this compound was not specified, its activity strongly implies interaction with and inhibition of a critical mycobacterial enzyme system, highlighting another avenue for therapeutic development based on this scaffold. nih.gov

Receptor Agonist and Antagonist Research

The furo[3,2-c]pyridine ring system has been utilized as a pharmacophore to develop ligands with significant activity at various neurotransmitter and opioid receptors. These derivatives have shown potential for applications in treating central nervous system disorders and pain. nih.gov

A series of arylpiperazine derivatives incorporating the furo[3,2-c]pyridine moiety were synthesized and evaluated for potential antipsychotic activity. These compounds demonstrated a notable affinity for serotonin (B10506) receptors, while showing minimal interaction with dopamine (B1211576) receptors. Specifically, they exhibited potent binding to both 5-HT₁ and 5-HT₂ receptors, which are key targets in the treatment of psychosis. The interaction with the dopamine D₂ receptor, a primary target for typical antipsychotics, was weak. This receptor profile suggests a mechanism of action distinct from traditional antipsychotics and points to the potential for developing atypical antipsychotics with this scaffold.

Furthermore, derivatives of the hydrogenated furo[3,2-c]pyridine skeleton have been identified as potent and selective modulators of opioid and adrenergic receptors. nih.gov One such furan derivative acts as a potent κ-opioid receptor agonist, indicating potential for development as an analgesic. nih.gov Another benzofuran (B130515) analog containing the core structure was found to be a potent and relatively selective α₂-adrenoceptor antagonist. nih.gov

Compound ClassReceptor TargetActivityPotential Application
Arylpiperazinyl-furo[3,2-c]pyridinesSerotonin 5-HT₁Potent AffinityAntipsychotic
Arylpiperazinyl-furo[3,2-c]pyridinesSerotonin 5-HT₂Potent AffinityAntipsychotic
Arylpiperazinyl-furo[3,2-c]pyridinesDopamine D₂Weak InteractionAntipsychotic
Hydrogenated furo[3,2-c]pyridine Derivativeκ-Opioid ReceptorPotent AgonistAnalgesic
Hydrogenated furo[3,2-c]pyridine Derivativeα₂-AdrenoceptorSelective AntagonistCNS Disorders

This table summarizes the research findings on the interaction of Furo[3,2-c]pyridine derivatives with various biological receptors.

Serotonin Receptor (5-HT1 and 5-HT2) Interactions

Derivatives of the furo[3,2-c]pyridine ring system have demonstrated notable affinity for serotonin receptors. Studies involving arylpiperazine derivatives incorporating the furo[3,2-c]pyridine pharmacophore have shown potent interactions with both 5-HT1 and 5-HT2 receptors. nih.gov This affinity suggests that the unique electronic and structural characteristics of the furo[3,2-c]pyridine nucleus contribute significantly to its binding capabilities at these serotonergic sites. While specific Ki values for 4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine are not detailed in the provided research, the general class of furo[3,2-c]pyridine derivatives is recognized for this potent interaction. nih.gov

In a related series, substituted furo[3,2-b]pyridines were investigated as bioisosteres of indole-based 5-HT1F receptor agonists. This research found that the furo-pyridine nucleus could effectively replace the indole (B1671886) core, yielding compounds with similar 5-HT1F receptor affinity. doi.org For example, the compound 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide was identified as a potent and selective 5-HT1F receptor agonist with a Ki of 3.1 nM. doi.org This indicates that the furo-pyridine scaffold is well-tolerated by certain serotonin receptor subtypes.

Dopamine D2 Receptor Interactions

In contrast to their strong affinity for serotonin receptors, the interaction of furo[3,2-c]pyridine derivatives with the dopamine D2 receptor has been found to be weak. nih.gov Research on arylpiperazine derivatives containing the furo[3,2-c]pyridine ring system, which showed high affinity for serotonin receptors, did not exhibit significant binding to D2 receptors. nih.gov This selective binding profile, characterized by high affinity for serotonin receptors and low affinity for dopamine D2 receptors, suggests a potential for developing agents with more targeted neurological effects, potentially avoiding side effects associated with D2 receptor modulation.

Kappa-Opioid Receptor Agonism

A series of 5-(arylacetyl)-4-[(alkylamino)methyl]furo[3,2-c]pyridines has been identified as a novel class of selective kappa-opioid receptor agonists. nih.gov The potency of these compounds was found to be highly dependent on the nature of the basic moiety attached. For instance, the 3-pyrrolidinol (B147423) analogue (compound 17) demonstrated an IC50 of 2.7 nM in a rabbit vas deferens assay, a tissue specific for kappa-opioid activity. nih.gov This was approximately five times more potent than its corresponding pyrrolidine (B122466) analogue (compound 16), which had an IC50 of 15 nM. nih.gov Further stereoisomer investigation revealed that the major activity resided in the (4S,3'S)-isomer (compound 26), which displayed a potent IC50 of 1.1 nM. nih.gov These compounds showed only weak antagonist activity at mu- and delta-opioid receptors, underscoring their selectivity for the kappa-opioid receptor. nih.gov

Table 1: Kappa-Opioid Receptor Agonist Activity of Furo[3,2-c]pyridine Derivatives

Compound Description IC50 (nM) in Rabbit Vas Deferens
16 Pyrrolidine analogue 15
17 3-Pyrrolidinol analogue 2.7

| 26 | (4S,3'S)-isomer of 17 | 1.1 |

Neuropeptide S Receptor (NPSR) Antagonism

The broader family of furo-pyridine scaffolds has been explored for its potential to interact with the neuropeptide S (NPS) system. Blockade of the NPSR is an area of interest for its potential to reduce relapse to substance abuse. researchgate.netnih.gov Research led to the discovery of a novel core scaffold, (+)-N-benzyl-3-(2-methylpropyl)-1-oxo-3-phenyl-1H,3H,4H,5H,6H,7H-furo[3,4-c]pyridine-5-carboxamide, which exhibits potent NPSR antagonist activity in vitro. nih.gov While this is a different isomer, it highlights the adaptability of the furo-pyridine core in the design of receptor antagonists.

Modulation of Key Cellular Pathways

Beyond direct receptor interactions, furo[3,2-c]pyridine derivatives and their isomers have been shown to modulate fundamental cellular signaling pathways, including those critical to development and cancer progression.

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and has been implicated in the formation of various cancers. mdpi.com The furo[3,2-b]pyridine core, an isomer of the primary compound of interest, has been identified as a novel scaffold for efficient modulators of this pathway. researchgate.netnih.gov A screening of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that could modulate the Hedgehog pathway at sub-micromolar concentrations. nih.govresearchgate.net This activity suggests that the furo-pyridine scaffold can serve as a template for developing inhibitors of this key oncogenic pathway. researchgate.net

In Vitro Effects on Cancer Cell Proliferation and Apoptosis

Furo[3,2-c]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating their potential as anti-proliferative agents.

Esophageal Cancer: A series of furan[3,2-c]pyridine derivatives were designed and showed significant in vitro anti-tumor activities against esophageal cancer cell lines. mdpi.com Compound 4c from this series was particularly potent, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL against KYSE70 and KYSE150 cell lines. mdpi.com The IC50 values for compound 4c were determined to be 0.888 µg/mL after 24 hours and 0.655 µg/mL after 48 hours. mdpi.com

Breast Cancer: In studies on related isomers, 2-substituted furo[3,2-b]pyridines were evaluated for cytotoxicity against breast cancer cell lines. nih.gov One derivative, compound 3b , showed encouraging growth inhibition of both MDA-MB-231 and MCF-7 cell lines. nih.govbenthamdirect.com This compound was also found to induce apoptosis in MCF-7 cells, indicating a potential mechanism for its anti-cancer activity. nih.govbenthamdirect.com

While extensive data on prostate and colon cancer cell lines for the specific furo[3,2-c]pyridine scaffold is less detailed in the provided sources, the demonstrated activity against esophageal and breast cancer lines underscores the therapeutic potential of this class of compounds.

Table 2: In Vitro Cytotoxicity of Furo[3,2-c]pyridine Derivative 4c Against Esophageal Cancer Cell Lines

Cell Line Treatment Duration IC50 (µg/mL)
KYSE70 / KYSE150 24 hours 0.888

Antimicrobial Activity Studies

The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Furo[3,2-c]pyridine derivatives have been identified as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities.

Derivatives of the furo[3,2-c]pyridine scaffold have been investigated for their efficacy against a range of pathogenic bacteria. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 4-substituted furo[3,2-c]pyridines have demonstrated moderate to good activity against bacteria such as Xanthomonas sp. and Erwinia amylovora. distantreader.org The antibacterial action of pyridine derivatives often involves irreversible interaction with bacterial cell walls, ultimately leading to apoptosis. nih.gov

Some novel annulated furo[3,2-b]pyridines have shown good inhibitory effects against various microorganisms. researchgate.net Specifically, oxazolo[4,5-b]pyridine (B1248351) analogs have proven to be more effective against Gram-positive bacteria than Gram-negative strains. nih.gov One derivative, 2-phenyloxazolo[4,5-b]pyridine, was particularly effective in eliminating methicillin-resistant S. aureus (MRSA). nih.gov The antibacterial activity of certain pyridine derivatives has been found to be comparable to established antibiotics like ampicillin. nih.govresearchgate.net

The fight against tuberculosis, caused by Mycobacterium tuberculosis (Mtb), is a critical area of research where furo[3,2-c]pyridine analogs are showing potential. The furo[2,3-b]pyridine (B1315467) core, a related isomer, has been exploited to identify selective compounds active against various drug-resistant strains of Mtb. nih.gov Other related heterocyclic structures, such as spiro[azetidine-3,5′-furo[3,4-d]pyrimidines], have exhibited high in vitro activity against the H37Rv strain of M. tuberculosis, with some compounds showing lower minimum inhibitory concentrations (MICs) than the frontline drug isoniazid. nih.gov Pyridyl chalcones bearing lipophilic moieties have also been identified as potent inhibitors of M. tuberculosis H37Rv growth. mdpi.com Furthermore, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org

Antibacterial Activity of Selected Furo[3,2-c]pyridine and Related Derivatives
Compound ClassBacterial Strain(s)Observed ActivityReference
4-Substituted Furo[3,2-c]pyridinesXanthomonas sp., Erwinia amylovoraModerate to good activity distantreader.org
Annulated Furo[3,2-b]pyridinesGram-positive and Gram-negative bacteriaGood inhibitory effects researchgate.net
Furo[2,3-b]pyridine DerivativesDrug-resistant Mycobacterium tuberculosisPromising selective bioactivity nih.gov
Spiro[azetidine-3,5′-furo[3,4-d]pyrimidines]Mycobacterium tuberculosis H37RvHigh in vitro activity, some exceeding isoniazid nih.gov
2,4-Disubstituted Pyridine DerivativesIntracellular and biofilm-forming M. tuberculosisSignificant bactericidal activity frontiersin.org

Furo[3,2-c]pyridine derivatives have also been evaluated for their potential as antifungal agents. Research has shown that certain compounds from this class exhibit moderate to good activity against filamentous fungi, including Pyrenophora avenae and Fusarium graminearum. distantreader.org The antifungal properties are often linked to the specific substitutions on the core heterocyclic structure.

Studies on related imidazo[1,2-a]pyridine (B132010) derivatives, which are bioisosteres of furo[3,2-c]pyridines, have further highlighted the potential of this scaffold in developing antifungal treatments. scirp.org For example, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have been synthesized and tested against resistant strains of Candida albicans. scirp.org Several of these compounds showed significant activity, with Minimum Inhibitory Concentrations (MICs) below 300 μmol/L. scirp.org This suggests that the strategic combination of the furo[3,2-c]pyridine core with other bioactive moieties, like the arylpropenone (chalcone) sequence, could yield potent antifungal agents. scirp.org Other research has also noted the antifungal activity of various pyridine compounds against C. albicans and Aspergillus fumigatus. nih.gov

Antifungal Activity of Furo[3,2-c]pyridine and Related Derivatives
Compound ClassFungal Strain(s)Observed ActivityReference
4-Substituted Furo[3,2-c]pyridinesPyrenophora avenae, Fusarium graminearumModerate to good activity distantreader.org
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesCandida albicans (resistant strain)Active with MICs < 300 μmol/L for some derivatives scirp.org
Thiophene-pyridine compound 80Aspergillus fumigates, Syncephalastrum racemosumBetter activity than Amphotericin B nih.gov

Antiviral Activity Research

The pyridine scaffold is a core component in a multitude of compounds investigated for antiviral properties. benthamscience.com Derivatives of pyridine have demonstrated a broad spectrum of activity against various DNA and RNA viruses. benthamscience.comnih.gov These compounds can inhibit viral replication through diverse mechanisms, including the inhibition of key viral enzymes like reverse transcriptase and polymerase, interfering with viral maturation, or blocking viral entry into host cells. benthamscience.comresearchgate.net

Research on pyridine-fused heterocycles has shown efficacy against several significant human pathogens, such as human immunodeficiency virus (HIV), hepatitis B virus (HBV), hepatitis C virus (HCV), and respiratory syncytial virus (RSV). benthamscience.comresearchgate.net For instance, certain novel 3H- distantreader.orgrsc.orgoxathiolo[4,3-b]pyridine 1,1-dioxide bicyclic systems have been found to inhibit the cytopathic effects induced by HIV-1. nih.gov While direct studies on "this compound" are specific, the extensive research on the broader class of furo[2,3-b]pyridine and other pyridine derivatives indicates the potential of this structural class in antiviral drug discovery. researchgate.net

Antioxidant Activity Investigations (e.g., Free Radical Scavenging Activity)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Pyridine and its derivatives have been explored for their antioxidant capabilities. benthamscience.com These compounds can act as free radical scavengers, mitigating the damage caused by ROS. gavinpublishers.com

The antioxidant activity is often related to the electron density on the dihydropyridine (B1217469) ring, allowing the molecule to donate an electron and a proton to neutralize free radicals. gavinpublishers.com Studies on various dihydropyridine derivatives have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method and the β-carotene/linoleic acid bleaching assay to evaluate their efficacy. gavinpublishers.com Results from these studies indicate that the antioxidant capacity can be significantly influenced by the nature and position of substituents on the aromatic ring. gavinpublishers.com For example, compounds with electron-donating groups often exhibit higher antioxidant activity. gavinpublishers.com While specific data on the antioxidant properties of this compound is not detailed in the provided context, the known free radical scavenging properties of the broader pyrimidine (B1678525) and pyridine families suggest this is a viable area for investigation. nih.gov

Photodynamic Applications (e.g., Photosensitizer for Targeted Imaging)

Photodynamic therapy (PDT) is an emerging therapeutic modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy cancer cells and pathogenic microbes. rsc.orgnih.gov An ideal photosensitizer should efficiently generate singlet oxygen, absorb light in the red to near-infrared region for deeper tissue penetration, and selectively accumulate in target tissues. researchgate.netchemrxiv.org

Recently, a novel furo[3,2-c]pyridine-based photosensitizer with aggregation-induced emission (AIE) characteristics, named LIQ-TF, has been developed. rsc.org This compound exhibits near-infrared emission and demonstrates high efficiency in generating both singlet oxygen (¹O₂) and hydroxyl radicals (˙OH). rsc.org A key finding is its ability to be used for the specific imaging and photodynamic ablation of Gram-positive bacteria, both in vitro and in vivo. rsc.org This specificity and efficacy highlight the significant potential of furo[3,2-c]pyridine derivatives in developing advanced photosensitizers for targeted photodynamic applications, including combating multidrug-resistant bacteria. rsc.org

Structure Activity Relationship Sar Studies in Furo 3,2 C Pyridine Systems

Systematic Chemical Modifications of the Furo[3,2-c]pyridine (B1313802) Core and its Peripheral Substituents

Systematic modifications of the furo[3,2-c]pyridine scaffold have been explored to understand their impact on biological activity. The core itself, a fusion of a furan (B31954) and a pyridine (B92270) ring, provides a unique electronic and steric environment. Modifications have been undertaken at various positions, but for the scope of this article, we will focus on the impact of alterations at the 4-position of the saturated pyridine ring.

The synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been achieved through methods like the Pictet-Spengler reaction. This synthetic route allows for the introduction of a variety of substituents at the 4-position, including alkyl and aryl groups, by condensing 2-(furan-2-yl)ethanamine with different aldehydes.

Identification of Critical Structural Determinants for Observed Biological Activities

The furo[3,2-c]pyridine nucleus has been identified as a key pharmacophore in compounds exhibiting potential antipsychotic activity. nih.gov In these derivatives, the furo[3,2-c]pyridine moiety is often linked to other cyclic structures, such as arylpiperazines, via a flexible linker.

In other contexts, such as anticancer activity, modifications at different positions of the furo[3,2-c]pyridine ring have been shown to be critical. For example, substitutions at the 2- and 5-positions have been explored more extensively for their impact on cytotoxicity.

Comparative Analysis with Related Pharmacophores and Bioactive Scaffolds (e.g., Thieno[3,2-c]pyridine)

A valuable approach to understanding the SAR of furo[3,2-c]pyridines is through comparative analysis with their bioisosteres, most notably the thieno[3,2-c]pyridine scaffold. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological properties. The replacement of the furan ring's oxygen atom with a sulfur atom to form the thiophene ring results in the thieno[3,2-c]pyridine core.

Studies directly comparing the biological activities of furo[3,2-c]pyridine and thieno[3,2-c]pyridine derivatives have revealed interesting insights. In the context of potential antipsychotic agents, both scaffolds have been shown to produce compounds with significant activity. nih.gov However, despite their structural similarity and comparable behavioral effects in preclinical models, electrophysiological studies suggest they may employ different mechanisms of action. nih.gov This indicates that the heteroatom in the five-membered ring (oxygen vs. sulfur) plays a subtle but crucial role in the molecular interactions with biological targets.

The table below presents a conceptual comparison based on the available literature for arylpiperazine derivatives of furo[3,2-c]pyridine and thieno[3,2-c]pyridine with potential antipsychotic activity. nih.gov

ScaffoldReceptor Affinity (Serotonin 5-HT1 & 5-HT2)Receptor Affinity (Dopamine D2)In Vivo Antipsychotic Activity
Furo[3,2-c]pyridine PotentWeakSignificant
Thieno[3,2-c]pyridine PotentWeakSignificant

Emerging Research Directions and Future Perspectives for Furo 3,2 C Pyridine Chemistry

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of green and efficient methods for the synthesis of furo[3,2-c]pyridines is crucial for facilitating their widespread investigation and application. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. rasayanjournal.co.inijarsct.co.in Modern synthetic chemistry is addressing these challenges through several innovative approaches.

One promising strategy is the use of cascade reactions , where multiple bond-forming events occur in a single pot. For instance, a highly efficient cascade process involving a Sonogashira reaction followed by a 5-endo-dig cyclization has been developed for the synthesis of various furo[3,2-c]pyridine (B1313802) derivatives. semanticscholar.org This approach offers high atom economy and reduces the need for purification of intermediates.

The Pictet-Spengler reaction offers another efficient route to tetrahydrofuro[3,2-c]pyridines. nih.gov This acid-catalyzed cyclization of a furan-containing amine with an aldehyde provides a straightforward method for constructing the core structure. nih.gov Researchers are exploring the use of milder catalysts and more environmentally benign solvents to enhance the sustainability of this reaction.

Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds, including furo[3,2-c]pyridines. rasayanjournal.co.innih.gov This includes the use of:

Microwave-assisted synthesis: to accelerate reaction rates and improve yields. nih.gov

Solvent-free reaction conditions: to minimize the use of hazardous organic solvents. rsc.org

Metal-free catalytic systems: to avoid contamination of the final products with toxic heavy metals. researchgate.net

These advancements are making the synthesis of furo[3,2-c]pyridine derivatives more economical and environmentally friendly, paving the way for their large-scale production.

Synthetic Methodology Key Features Advantages Reference
Cascade Reactions (e.g., Sonogashira/cyclization)One-pot, multi-step synthesisHigh atom economy, reduced waste, operational simplicity semanticscholar.org
Pictet-Spengler ReactionAcid-catalyzed cyclizationAccess to tetrahydrofuro[3,2-c]pyridines, use of readily available starting materials nih.gov
Green Chemistry ApproachesMicrowave-assisted, solvent-free, metal-free catalysisReduced reaction times, higher yields, environmentally friendly rasayanjournal.co.innih.govrsc.orgresearchgate.net

Discovery of Novel Biological Targets and Elucidation of Intricate Mechanistic Insights

Furo[3,2-c]pyridine derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. nih.govmdpi.com Initial studies identified their potential as antipsychotic agents, with derivatives showing affinity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov More recent research has expanded the therapeutic potential of this class of compounds.

Anticancer Activity: Several furo[3,2-c]pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. mdpi.comnih.gov For example, novel furopyridone derivatives have shown potent activity against esophageal cancer cells. mdpi.com The mechanism of action for many of these compounds is still under investigation, but may involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Kinase Inhibition: Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer and inflammation. The furo[3,2-c]pyridine scaffold has been identified as a promising starting point for the development of kinase inhibitors. For instance, certain derivatives have shown inhibitory activity against Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. nih.gov

Future research in this area will focus on:

Identifying the specific molecular targets of biologically active furo[3,2-c]pyridines.

Elucidating the detailed mechanisms by which these compounds exert their therapeutic effects.

Optimizing the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Biological Target/Activity Example Derivative Class Potential Therapeutic Application Reference
AntipsychoticArylpiperazine derivatives of furo[3,2-c]pyridineSchizophrenia and other psychotic disorders nih.gov
AnticancerFuropyridone derivativesEsophageal cancer mdpi.com
Kinase Inhibition (JAK2)Tetrahydrofuro[3,2-c]pyridinesMyeloproliferative neoplasms nih.gov

Exploration of Applications Beyond Biomedical Research (e.g., Materials Science, Organic Light-Emitting Diodes (OLEDs))

The unique photophysical properties of furo[3,2-c]pyridines have led to their exploration in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) . nih.govrsc.org Iridium complexes incorporating furo[3,2-c]pyridine-based ligands have emerged as highly efficient phosphorescent emitters. nih.govrsc.orgresearchgate.net

These complexes exhibit several desirable characteristics for OLED applications:

Tunable Emission Colors: By modifying the structure of the furo[3,2-c]pyridine ligand, the emission color of the iridium complex can be tuned across the entire visible spectrum, from blue to deep red. nih.gov

High Photoluminescence Quantum Yields (PLQYs): This leads to high efficiency in converting electrical energy into light. nih.govrsc.org

High External Quantum Efficiencies (EQEs): OLEDs fabricated with these emitters have achieved state-of-the-art performance, with EQEs exceeding 30% in some cases. rsc.org

The development of furo[3,2-c]pyridine-based materials for OLEDs is a rapidly advancing area of research. Future efforts will likely focus on improving the stability and lifetime of these materials, as well as exploring their potential in other optoelectronic applications, such as organic photovoltaics and sensors.

Application Area Material Class Key Performance Metric Reference
Organic Light-Emitting Diodes (OLEDs)Iridium complexes with furo[3,2-c]pyridine ligandsHigh External Quantum Efficiency (>30%) nih.govrsc.org
Organic Light-Emitting Diodes (OLEDs)Iridium complexes with furo[3,2-c]pyridine ligandsTunable emission across the visible spectrum nih.gov

Development of Predictive Computational Models for Rational Design of Furo[3,2-c]pyridine Derivatives

Computational modeling plays an increasingly important role in modern drug discovery and materials science. In the context of furo[3,2-c]pyridine chemistry, computational approaches can be used to:

Predict the biological activity of novel derivatives, allowing for the prioritization of synthetic targets.

Elucidate structure-activity relationships (SAR) , providing insights into how structural modifications affect a compound's properties.

Design new molecules with improved potency, selectivity, and other desired characteristics.

While specific computational models solely for furo[3,2-c]pyridines are not extensively documented, the principles of rational design are being applied. For example, molecular docking studies are used to predict how these molecules bind to their biological targets, such as enzymes and receptors. This information can then be used to guide the design of more effective inhibitors.

The future of this field will likely see the development of more sophisticated computational models, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, specifically trained on data from furo[3,2-c]pyridine derivatives. These models will enable the rapid and cost-effective in silico screening of large virtual libraries of compounds, accelerating the discovery of new drugs and materials.

Q & A

Q. What are the optimal synthetic routes for 4-propyl-furopyridine derivatives, and how can reaction conditions be systematically optimized?

Answer: Synthesis typically involves multi-step protocols, including cyclization and alkylation. Key steps include:

  • Cyclization: Use of catalytic acid (e.g., H₂SO₄) or base (e.g., NaOH) in polar solvents like DCM or THF under reflux .
  • Alkylation: Propyl group introduction via nucleophilic substitution with 1-bromopropane, monitored by TLC for intermediate validation.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Table 1: Reaction Optimization Parameters

ParameterConditions TestedOptimal Outcome
Temperature60°C vs. 80°C80°C (yield ↑ 15%)
Catalyst Loading5% vs. 10% H₂SO₄10% (reaction time ↓ 2h)
Solvent PolarityDCM vs. THFTHF (purity ↑ 99%)

Q. What spectroscopic and crystallographic methods are most reliable for structural confirmation of 4-propyl-furopyridine?

Answer:

  • NMR: ¹H and ¹³C NMR to confirm propyl chain integration (δ 0.9–1.6 ppm for CH₃/CH₂) and furan-pyridine coupling (δ 6.5–8.5 ppm aromatic signals) .
  • X-ray Crystallography: Resolves fused-ring stereochemistry; requires high-purity crystals grown via slow evaporation in acetonitrile .
  • HRMS: Validates molecular formula (e.g., C₁₁H₁₅NO for the parent structure) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 4-propyl-furopyridine analogs, and what parameters resolve contradictions in experimental vs. theoretical data?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Adjust force fields (AMBER vs. CHARMM) to reconcile binding affinity discrepancies .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Compare RMSD values (<2 Å acceptable) .
  • Statistical Validation: Apply Bayesian models to prioritize analogs with >70% agreement between in silico predictions and in vitro IC₅₀ results .

Q. How should researchers address conflicting reports on the antimicrobial efficacy of 4-propyl-furopyridine derivatives?

Answer:

  • Strain-Specificity: Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains using microdilution assays. Note MIC variations due to membrane permeability .
  • Data Normalization: Control for solvent effects (DMSO ≤1%) and use standardized inoculum sizes (CFU/mL = 5×10⁵) .
  • Mechanistic Follow-Up: Perform time-kill assays and SEM imaging to differentiate static vs. cidal effects .

Q. What strategies mitigate toxicity risks during in vivo studies of 4-propyl-furopyridine-based candidates?

Answer:

  • Acute Toxicity Screening: Conduct OECD 423 tests in rodents, monitoring ALT/AST levels for hepatotoxicity. Adjust dosing if >10% weight loss occurs .
  • Metabolite Profiling: Use LC-MS/MS to identify reactive intermediates (e.g., epoxides) that may require structural blocking .
  • Safety Protocols: Adhere to GHS guidelines (e.g., P301+P310 for ingestion emergencies) and use fume hoods during handling .

Q. Data Contradiction Analysis Framework

IssueResolution StrategyExample from Evidence
Varied synthetic yieldsDOE (Design of Experiments) to isolate critical factorsTHF vs. DCM solvent impact
Bioactivity outliersReplicate under CLIA-certified lab conditionsMIC discrepancies
Computational vs. experimental bindingAdjust solvation models in docking softwareCHARMM vs. AMBER

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.